3-benzyl-1-methyl-1H-indole
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Overview
Description
3-Benzyl-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-1-methyl-1H-indole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the N-alkylation of indole derivatives using alkyl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents are frequently used.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the reagent used.
Scientific Research Applications
3-Benzyl-1-methyl-1H-indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-benzyl-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity . For instance, they can inhibit enzymes like topoisomerase, which is crucial for DNA replication and repair .
Comparison with Similar Compounds
- 1-Benzyl-1H-indole-3-carbaldehyde
- 1-Benzyl-3-carbamoylmethyl-2-methyl-1H-indole
- 1-Benzyl-5-methoxy-2-methyl-1H-indole-3-ylacetic acid
Uniqueness: 3-Benzyl-1-methyl-1H-indole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the nitrogen atom and benzyl group at the 3-position enhance its stability and reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C16H15N |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
3-benzyl-1-methylindole |
InChI |
InChI=1S/C16H15N/c1-17-12-14(11-13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,12H,11H2,1H3 |
InChI Key |
KTQKQCHCOIXYJX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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